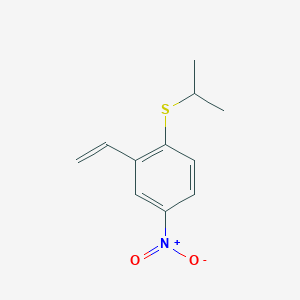

Isopropyl(4-nitro-2-vinylphenyl)sulfane

Descripción

Isopropyl(4-nitro-2-vinylphenyl)sulfane is a sulfane sulfur-containing compound characterized by a divalent sulfur atom bonded to an isopropyl group and a substituted aromatic ring. The aromatic moiety features a nitro group at the para-position and a vinyl group at the ortho-position. Sulfane sulfur compounds, including persulfides (RSSH), polysulfides (RSSnR), and thiosulfate, are known for their high reactivity, redox-modulating properties, and roles in biological systems such as antioxidant defense and hydrogen sulfide (H2S) metabolism .

Propiedades

Fórmula molecular |

C11H13NO2S |

|---|---|

Peso molecular |

223.29 g/mol |

Nombre IUPAC |

2-ethenyl-4-nitro-1-propan-2-ylsulfanylbenzene |

InChI |

InChI=1S/C11H13NO2S/c1-4-9-7-10(12(13)14)5-6-11(9)15-8(2)3/h4-8H,1H2,2-3H3 |

Clave InChI |

IHEIRVZLEKMFET-UHFFFAOYSA-N |

SMILES canónico |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A comparison of structural analogs highlights key differences in substituents and their implications:

- Key Observations :

- The vinyl group in Isopropyl(4-nitro-2-vinylphenyl)sulfane may facilitate polymerization or conjugation-based stabilization, distinguishing it from simpler nitro- or chloro-substituted analogs .

- Unlike thiosulfate, organic sulfanes like this compound are more effective in sulfhydration (post-translational modification via persulfide formation) due to labile sulfur .

Research Findings and Challenges

- Synthesis and Stability :

Synthesis of vinyl-substituted sulfanes often involves transition-metal catalysis or radical-based methods, as seen in trifluoropropenyl analogs . Stability concerns (e.g., sulfur lability) may necessitate inert storage conditions . - Biological Relevance :

Sulfane sulfur compounds mitigate oxidative stress in cocaine-treated models, but chronic exposure reduces plasma levels . The nitro-vinyl derivative’s efficacy in such contexts remains unexplored. - Regulatory and Safety Profile: Chlorinated analogs like (2,4-Dichlorophenyl)(isopropyl)sulfane are discontinued, possibly due to toxicity or instability .

Data Tables

Table 1: Comparative Properties of Sulfane Sulfur Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.